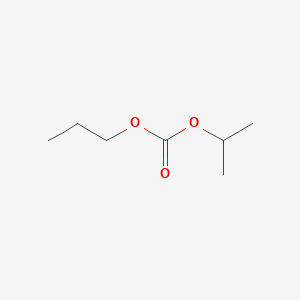
Propan-2-yl propyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl propyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl propyl carbonate can be synthesized through the reaction of propan-2-ol (isopropanol) with propyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous mixing of propan-2-ol and propyl chloroformate in a reactor, with the reaction being catalyzed by a base. The product is then purified through distillation to remove any impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
Propan-2-yl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce propan-2-ol and propyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form carbon dioxide and water.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperature range of 25-50°C.
Oxidation: Potassium permanganate or chromic acid, acidic or basic medium, temperature range of 50-100°C.
Substitution: Nucleophiles such as amines or alcohols, temperature range of 0-25°C.
Major Products Formed
Hydrolysis: Propan-2-ol and propyl alcohol.
Oxidation: Carbon dioxide and water.
Substitution: Various substituted carbonates depending on the nucleophile used.
科学的研究の応用
Propan-2-yl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of other carbonates and esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solvent properties.
作用機序
The mechanism of action of propan-2-yl propyl carbonate involves its ability to act as a carbonyl donor in various chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of new carbon-oxygen bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles such as amines and alcohols, resulting in the formation of substituted carbonates.
類似化合物との比較
Similar Compounds
Propan-2-ol (Isopropanol): A primary alcohol used as a solvent and disinfectant.
Propyl Chloroformate: An ester used in the synthesis of carbonates and carbamates.
Ethyl Carbonate: A similar carbonate compound used in organic synthesis.
Uniqueness
Propan-2-yl propyl carbonate is unique due to its combination of stability, reactivity, and versatility. Unlike other carbonates, it can undergo a wide range of chemical reactions, making it a valuable intermediate in various chemical processes. Its ability to act as a carbonyl donor and its compatibility with different nucleophiles further enhance its utility in scientific research and industrial applications.
特性
CAS番号 |
119812-13-4 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
propan-2-yl propyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-5-9-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
InChIキー |
YSXQKGSCQVYVQV-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















